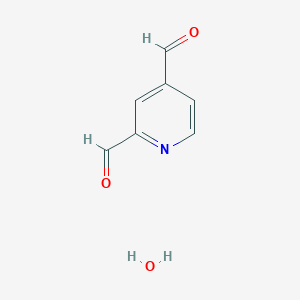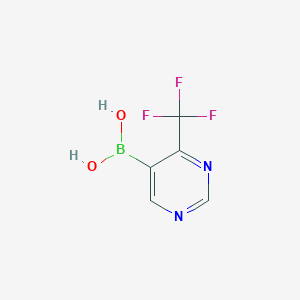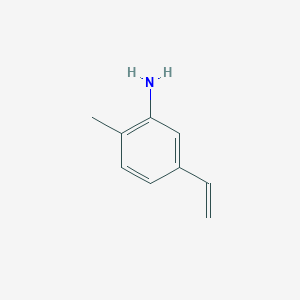![molecular formula C15H11N3O B13663122 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The structure of this compound includes a methoxy group attached to the imidazo[1,2-a]pyridine ring and a benzonitrile group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Temperature: Elevated temperatures are used to facilitate the condensation reaction.
Reagents: 2-aminopyridines and α-bromoketones are the primary reagents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, antibacterial, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or modulate GABA A receptors . These interactions can lead to the inhibition of cell proliferation or modulation of neurotransmitter activity, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine unit.
Alpidem: An anxiolytic with a similar structure.
Saridipem: Another anxiolytic with related chemical properties.
Olprione: A heart-failure drug containing the imidazo[1,2-a]pyridine unit.
Uniqueness
4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC 名称 |
4-(6-methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3O/c1-19-13-6-7-15-17-14(10-18(15)9-13)12-4-2-11(8-16)3-5-12/h2-7,9-10H,1H3 |
InChI 键 |
HIXFZXVMKHJIBQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


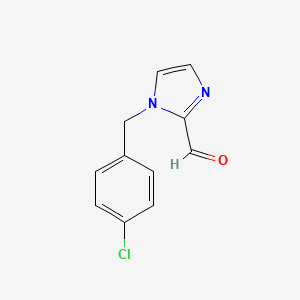
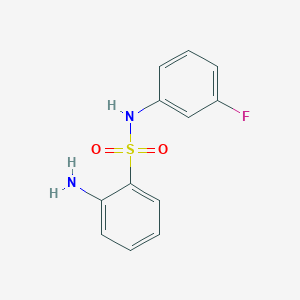
![4-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13663050.png)
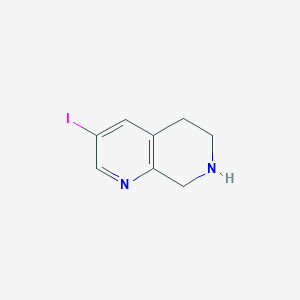
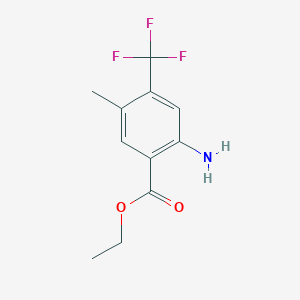

![2-Bromo-6-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13663071.png)
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
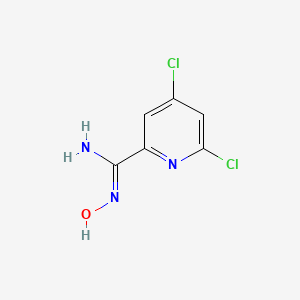
![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
